molecular formula C7H4ClNS B2707237 2-Chloro-4-mercaptobenzonitrile CAS No. 110888-20-5

2-Chloro-4-mercaptobenzonitrile

Cat. No. B2707237
CAS RN: 110888-20-5
M. Wt: 169.63
InChI Key: YPFZXRIMRNJRBE-UHFFFAOYSA-N
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Description

2-Chloro-4-mercaptobenzonitrile is a chemical compound with the molecular formula C7H4ClNS and a molecular weight of 169.63136 . It is used in various chemical reactions and has specific safety precautions associated with its use .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-mercaptobenzonitrile consists of a benzene ring with a chlorine atom (Cl), a sulfur atom (S), and a nitrile group (CN) attached to it . The exact structure can be obtained from its MOL file .

Scientific Research Applications

Vibrational Stark Effect (VSE) Studies

Vibrational Stark Effect: is a powerful tool for investigating electrostatics at electrode/self-assembled monolayer (SAM)/solution interfaces. Researchers have utilized 2-CMBN as an electric-field reporter in SAMs on gold (Au) and silver (Ag) electrodes. By correlating the nitrile stretching frequency with the local electric field, they gain insights into the interfacial potential distribution. This approach allows determination of electric field strengths on the SAM surface and the effective potential of zero charge for the SAM-coated metal .

Water Structure and Dynamics at Charged Interfaces

Understanding water dynamics at charged interfaces is crucial in fields like catalysis, biomedicine, and solar cell materials. Molecular dynamics simulations involving 2-CMBN adsorbed on a gold electrode provide insights into water behavior near the interface. Researchers calculate time-correlation functions for various dynamic quantities, shedding light on water structure and mobility in these systems .

Safety And Hazards

2-Chloro-4-mercaptobenzonitrile is associated with certain safety hazards. It has been classified under the GHS07 hazard class and has been associated with hazard statements H335, H302, H319, and H315 . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

2-chloro-4-sulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFZXRIMRNJRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-mercaptobenzonitrile

CAS RN

110888-20-5
Record name 2-chloro-4-mercaptobenzonitrile
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